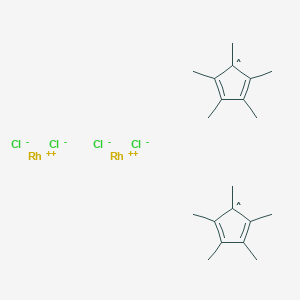CID 74222901
CAS No.:
Cat. No.: VC19813568
Molecular Formula: C20H30Cl4Rh2
Molecular Weight: 618.1 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C20H30Cl4Rh2 |
|---|---|
| Molecular Weight | 618.1 g/mol |
| Standard InChI | InChI=1S/2C10H15.4ClH.2Rh/c2*1-6-7(2)9(4)10(5)8(6)3;;;;;;/h2*1-5H3;4*1H;;/q;;;;;;2*+2/p-4 |
| Standard InChI Key | QNIVKTTWBMFSBR-UHFFFAOYSA-J |
| Canonical SMILES | CC1=C([C](C(=C1C)C)C)C.CC1=C([C](C(=C1C)C)C)C.[Cl-].[Cl-].[Cl-].[Cl-].[Rh+2].[Rh+2] |
Introduction
Structural and Synthetic Characteristics
Molecular Structure
The compound features two rhodium(III) centers bridged by chloride ligands, each coordinated to a pentamethylcyclopentadienyl (Cp*) ligand. The Cp* ligands adopt an η-bonding mode, stabilizing the rhodium centers in a pseudo-octahedral geometry. The dimer exhibits C symmetry with Rh–Cl bond lengths of approximately 2.38 Å and Rh–Cp* centroid distances of 1.89 Å .
Synthesis
The synthesis involves reacting rhodium(III) chloride trihydrate (RhCl·3HO) with pentamethylcyclopentadiene (C(CH)H) in hot methanol :
The product precipitates as a crystalline solid, which is isolated via filtration and dried under vacuum.
Physicochemical Properties
Catalytic Applications
Hydrogenation and Transfer Hydrogenation
CID 74222901 catalyzes the hydrogenation of alkenes, alkynes, and ketones under mild conditions (1–100 atm H, 20–100°C) . For example, it reduces styrene to ethylbenzene with >95% yield in propan-2-ol . The mechanism involves:
-
Dissociation of chloride bridges to form monomeric [Cp*RhClL] (L = solvent).
-
Oxidative addition of H to generate a rhodium hydride intermediate.
C–H Activation and Functionalization
The dimer enables ortho C–H olefination of phenol derivatives and oxidative annulation of pyridines via Rh(III)/Rh(I) redox cycling . For instance, it catalyzes the coupling of benzene with ethylene to form styrene derivatives .
Oxidative Olefination
In the presence of oxidants (e.g., AgSbF), CID 74222901 promotes the oxidative olefination of aldehydes and ketones, yielding α,β-unsaturated carbonyl compounds.
Mechanistic Insights
Chloride Bridge Lability
The μ-chloro bridges are labile, allowing ligand substitution. Treatment with AgNO in polar solvents (e.g., MeCN) generates [Cp*Rh(MeCN)], which is highly active in catalysis .
Reductive Pathways
Reduction with Zn in CO atmosphere produces [Cp*Rh(CO)], a key intermediate in carbonylation reactions .
Acid-Stimulated H2_22 Evolution
Under acidic conditions, the compound evolves H via a concerted mechanism where protonation at the metal center coincides with hydride transfer from the Cp* ligand .
| Hazard Statement | Precautionary Measure |
|---|---|
| H301: Toxic if swallowed | Use PPE; avoid ingestion |
| H315: Skin irritation | Wear gloves |
| H319: Eye irritation | Use safety goggles |
| H335: Respiratory irritation | Use in fume hood |
Storage recommendations include inert atmospheres (N/Ar) and avoidance of moisture .
Comparison with Analogous Complexes
| Compound | Catalytic Activity | Stability |
|---|---|---|
| [Cp*IrCl] | Lower H evolution | Higher thermal stability |
| [CpRhCl] (non-methylated) | Less active in C–H activation | Prone to decomposition |
The iridium analog shows reduced activity in hydrogenation but enhanced stability, while non-methylated Cp ligands diminish electronic tuning .
Industrial and Research Relevance
CID 74222901 is pivotal in synthesizing pharmaceuticals (e.g., chiral amines) and fine chemicals. Recent studies highlight its utility in photoredox catalysis and asymmetric synthesis, where its tunable electronic properties enable precise control over stereochemistry .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume